4-Chloro-6-fluoroquinolin-8-amine
CAS No.:
Cat. No.: VC17657993
Molecular Formula: C9H6ClFN2
Molecular Weight: 196.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H6ClFN2 |
---|---|
Molecular Weight | 196.61 g/mol |
IUPAC Name | 4-chloro-6-fluoroquinolin-8-amine |
Standard InChI | InChI=1S/C9H6ClFN2/c10-7-1-2-13-9-6(7)3-5(11)4-8(9)12/h1-4H,12H2 |
Standard InChI Key | IQWDJAVZEYKHKC-UHFFFAOYSA-N |
Canonical SMILES | C1=CN=C2C(=CC(=CC2=C1Cl)F)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-Chloro-6-fluoroquinolin-8-amine (CHClFN) features a quinoline backbone—a bicyclic system comprising a benzene ring fused to a pyridine ring. Key substitutions include:
-
Chlorine at position 4 (benzene ring), enhancing electrophilicity and steric bulk.
-
Fluorine at position 6 (benzene ring), improving metabolic stability and lipophilicity.
-
Amino group at position 8 (pyridine ring), enabling hydrogen bonding and interactions with biological targets .
The molecular weight is 196.61 g/mol, with a calculated partition coefficient (LogP) of 2.1, indicating moderate lipophilicity suitable for membrane penetration .
Spectroscopic Characteristics
-
NMR: The H-NMR spectrum typically shows a singlet for the C8-amino protons (δ 6.8–7.1 ppm) and distinct coupling patterns for aromatic protons adjacent to halogens (e.g., = 8–10 Hz for C6-F) .
-
Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 197.0 [M+H], with isotopic clusters confirming chlorine presence .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 4-chloro-6-fluoroquinolin-8-amine involves multistep protocols optimized for regioselectivity and yield (Table 1):
Table 1: Synthetic Pathways for 4-Chloro-6-fluoroquinolin-8-amine
Step | Reaction Type | Reagents/Conditions | Yield |
---|---|---|---|
1 | Cyclocondensation | Ethyl acetoacetate, 4-fluoroaniline | 72% |
2 | Chlorination | POCl, 80°C, 1.5 h | 98% |
3 | Amination | NH/EtOH, reflux, 6 h | 85% |
Chlorination Optimization
Phosphorus oxychloride (POCl) is preferred for introducing chlorine at position 4 due to its high electrophilicity. Reaction at 80°C for 1.5 hours achieves near-quantitative conversion of the intermediate 6-fluoroquinolin-8-amine to the 4-chloro derivative .
Amination Strategies
Direct amination at position 8 employs ammonia in ethanol under reflux, avoiding side reactions at positions 2 and 4. Zinc chloride catalysis in DMF enhances reaction rates by stabilizing transition states .
Biological Activity and Mechanisms
Antiproliferative Effects
4-Chloro-6-fluoroquinolin-8-amine derivatives exhibit potent activity against cancer cell lines (Table 2):
Table 2: Antiproliferative Activity (IC, μM)
Compound | H-460 (Lung) | HT-29 (Colon) | HepG2 (Liver) |
---|---|---|---|
8e | 0.03 | 0.55 | 0.33 |
Gefitinib | 1.24 | 2.10 | 1.89 |
Mechanistically, the compound intercalates into DNA, inducing double-strand breaks and activating p53-dependent apoptosis . Fluorine at C6 enhances binding to topoisomerase II, while the C8-amino group facilitates hydrogen bonding with thymine residues.
Applications in Medicinal Chemistry
Antibacterial Drug Development
The compound’s quinoline core serves as a template for designing gyrase inhibitors. Modifications at C2 and C8 (e.g., adding piperazine rings) improve Gram-negative coverage, with lead candidates showing 4-fold greater potency than levofloxacin in murine sepsis models.
Anticancer Scaffolds
Hybrid derivatives incorporating vinylaryl groups at C2 (e.g., compound 8e) demonstrate 186-fold greater activity against lung cancer than gefitinib, with minimal cytotoxicity to normal fibroblasts (Selectivity Index > 300) .
Comparison with Structural Analogs
Table 3: Activity Profile of Quinoline Derivatives
Compound | Target | IC/MIC | Unique Feature |
---|---|---|---|
4-Chloro-6-fluoro-8-amine | DNA/Topo II | 0.03 μM (H-460) | Dual halogenation |
Ciprofloxacin | DNA gyrase | 0.25 μg/mL | Broad-spectrum |
Brequinar | DHODH | 50 nM | Immunosuppressive |
The dual halogenation in 4-chloro-6-fluoroquinolin-8-amine confers superior target affinity compared to mono-halogenated analogs, while the C8-amino group reduces hERG channel binding (IC > 100 μM), mitigating cardiac toxicity risks .
Future Research Directions
-
Prodrug Development: Esterifying the C8-amino group to enhance oral bioavailability.
-
Combination Therapies: Synergistic studies with checkpoint inhibitors (e.g., anti-PD-1) for immuno-oncology applications.
-
Resistance Mitigation: Structure-activity relationship (SAR) studies to address mutations in bacterial gyrase.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume